![molecular formula C15H33N5O3 B14453016 N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine CAS No. 74141-52-9](/img/structure/B14453016.png)
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes multiple amino groups and a glutamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine typically involves multiple steps. One common method includes the reaction of 1,3-diaminopropane with 1,4-dibromobutane to form an intermediate product. This intermediate is then reacted with L-glutamine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted products with different functional groups .
Scientific Research Applications
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of N2-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Bis(3-aminopropyl)amine: Known for its use in polymer synthesis and as a chelating agent.
N- [3- ( {4- [ (3-Aminopropyl)amino]butyl}amino)propyl]-N6- [ (benzyloxy)carbonyl]-D-lysinamide: Utilized in biochemical research for its ability to interact with proteins.
Uniqueness
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine stands out due to its unique structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in therapeutic research further highlight its uniqueness .
Properties
CAS No. |
74141-52-9 |
|---|---|
Molecular Formula |
C15H33N5O3 |
Molecular Weight |
331.45 g/mol |
IUPAC Name |
(2S)-5-amino-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H33N5O3/c16-7-3-10-18-8-1-2-9-19-11-4-12-20-13(15(22)23)5-6-14(17)21/h13,18-20H,1-12,16H2,(H2,17,21)(H,22,23)/t13-/m0/s1 |
InChI Key |
UYHQVJZKZUUNPN-ZDUSSCGKSA-N |
Isomeric SMILES |
C(CCNCCCN[C@@H](CCC(=O)N)C(=O)O)CNCCCN |
Canonical SMILES |
C(CCNCCCNC(CCC(=O)N)C(=O)O)CNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


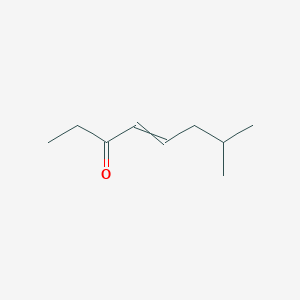


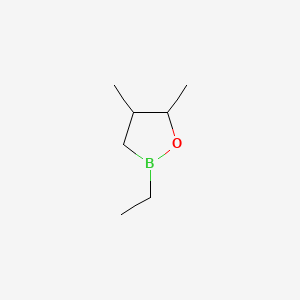
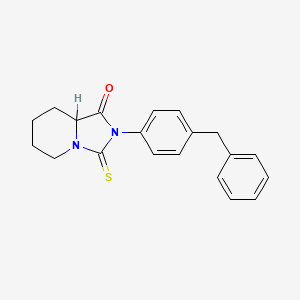
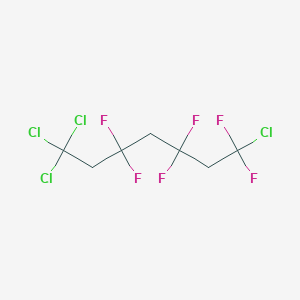
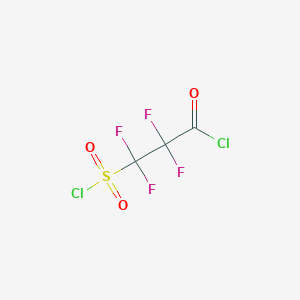
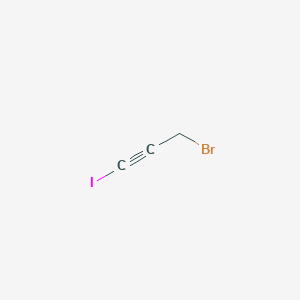
![N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide](/img/structure/B14452983.png)
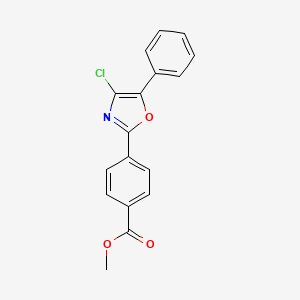
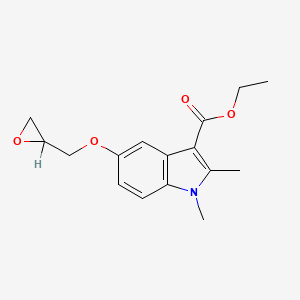

![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)

